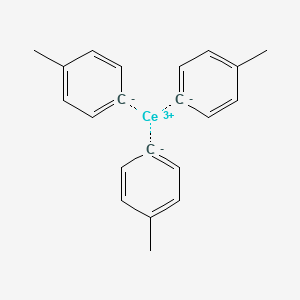
Tri-p-tolylcerium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-p-tolylcerium: is a coordination complex of cerium with three p-tolyl groups. It is a member of the lanthanide metal complexes and is used primarily in research settings. The compound has a molecular formula of C21H21Ce and a molecular weight of 413.51 g/mol . It is known for its unique properties and applications in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Tri-p-tolylcerium can be synthesized through the reaction of cerium trichloride with p-tolylmagnesium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
CeCl3+3(CH3C6H4)MgBr→Ce(C7H7)3+3MgBrCl
The product is then purified through recrystallization or other suitable methods to obtain high purity this compound .
Industrial Production Methods: While this compound is primarily produced for research purposes, industrial-scale production would involve similar synthetic routes with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: Tri-p-tolylcerium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium(IV) complexes.
Reduction: It can be reduced to form cerium(II) complexes.
Substitution: The p-tolyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in solvents like THF or dichloromethane.
Major Products Formed:
Oxidation: Cerium(IV) complexes with different ligands.
Reduction: Cerium(II) complexes.
Substitution: New cerium complexes with substituted ligands.
科学的研究の応用
Tri-p-tolylcerium has several applications in scientific research, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cerium and other lanthanides.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules
作用機序
The mechanism of action of tri-p-tolylcerium involves its ability to coordinate with various ligands and participate in redox reactions. The cerium center can switch between different oxidation states (Ce(III) and Ce(IV)), which is crucial for its catalytic and chemical reactivity. The p-tolyl groups provide steric and electronic effects that influence the compound’s reactivity and stability .
類似化合物との比較
Tri-p-tolylphosphine: A similar compound with phosphorus instead of cerium, used in catalysis and organic synthesis.
Tri-p-tolylmethane: Another related compound with a central carbon atom, used in dye chemistry and as a reagent in organic synthesis.
Uniqueness: Tri-p-tolylcerium is unique due to the presence of the cerium center, which imparts distinct redox properties and coordination chemistry compared to its phosphorus and carbon analogs. This makes it particularly valuable in studies involving lanthanide chemistry and applications requiring specific redox behavior .
特性
分子式 |
C21H21Ce |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
cerium(3+);methylbenzene |
InChI |
InChI=1S/3C7H7.Ce/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;/q3*-1;+3 |
InChIキー |
NYXXAKJDXATBKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Ce+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


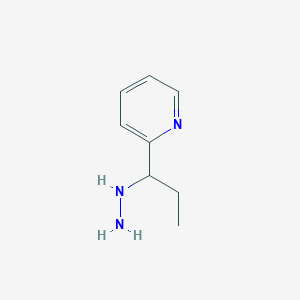
![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
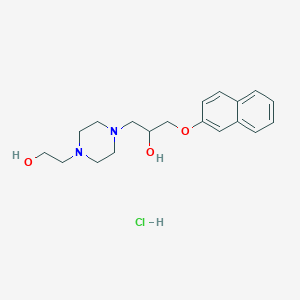
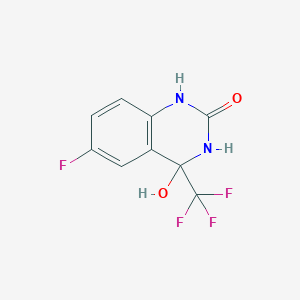


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
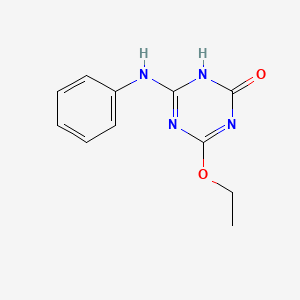
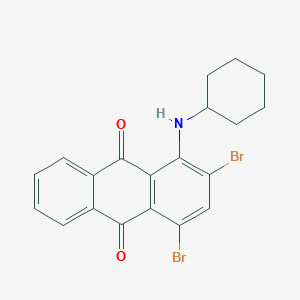

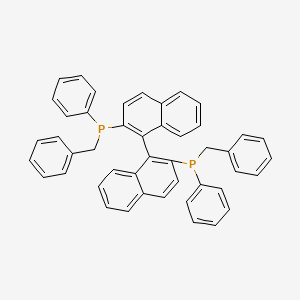
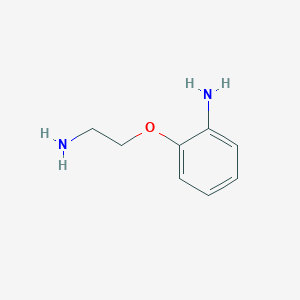
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

